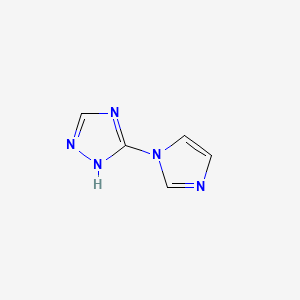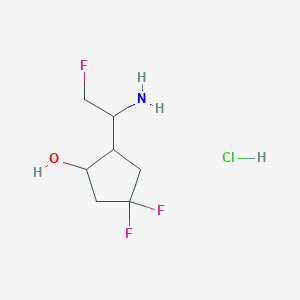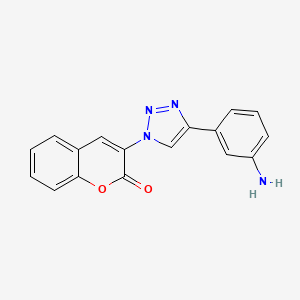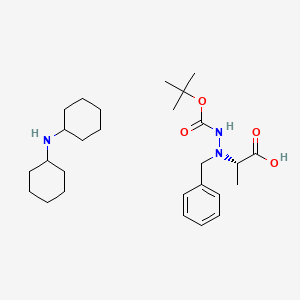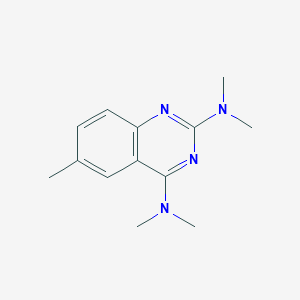
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine is a chemical compound with the molecular formula C13H18N4. It contains a total of 35 atoms, including 18 hydrogen atoms, 13 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure, which includes multiple methyl groups attached to a quinazoline core.
Preparation Methods
The synthesis of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of quinazoline derivatives with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Scientific Research Applications
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine can be compared with other similar compounds, such as:
N2,N2,N4,N4-Tetramethylquinazoline-2,4-diamine: This compound has a similar structure but lacks one methyl group. It exhibits different chemical and biological properties due to this structural difference.
N2,N2,N4,N4-Trimethylquinazoline-2,4-diamine: Another related compound with fewer methyl groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-pentamethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C13H18N4/c1-9-6-7-11-10(8-9)12(16(2)3)15-13(14-11)17(4)5/h6-8H,1-5H3 |
InChI Key |
DNIVCICGXJRNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
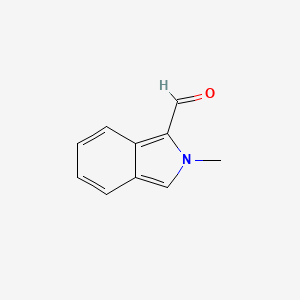
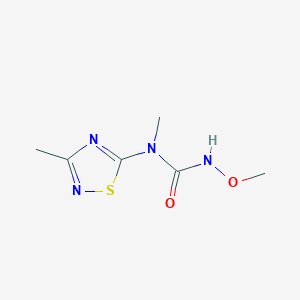
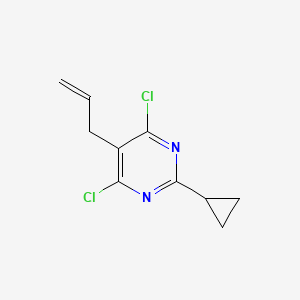
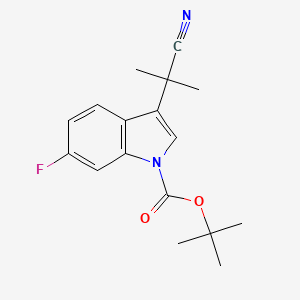
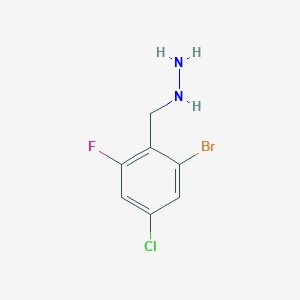
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
